molecular formula C16H25N5O3 B2737639 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione CAS No. 847407-55-0

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione

Cat. No.: B2737639
CAS No.: 847407-55-0
M. Wt: 335.408
InChI Key: FWPLZPJXNPMPQM-UHFFFAOYSA-N
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Description

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a morpholine ring attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a morpholine-containing reagent. The reaction conditions often require the use of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione
  • 3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione

Uniqueness

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is unique due to its specific structural features, such as the pentyl group and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-3-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)18-16(23)19(14)2/h3-11H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLZPJXNPMPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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